Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
CAS No.: 329700-15-4
Cat. No.: VC5454684
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329700-15-4 |
|---|---|
| Molecular Formula | C15H16ClNO3 |
| Molecular Weight | 293.75 |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C15H16ClNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
| Standard InChI Key | DQGFSUNCSJBMIO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a partially hydrogenated pyridine ring system fused with a 4-chlorophenyl group and ester functionality. Key structural elements include:
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A tetrahydropyridine core with a ketone group at position 6
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A methyl substituent at position 2
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A 4-chlorophenyl moiety at position 4
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An ethyl ester group at position 3
The IUPAC name, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate, precisely describes this arrangement.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 329700-15-4 |
| Molecular Formula | C₁₅H₁₆ClNO₃ |
| Molecular Weight | 293.75 g/mol |
| SMILES | CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C |
| InChI Key | DQGFSUNCSJBMIO-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Multi-Component Assembly
While no direct synthesis protocol exists in the literature for this specific compound, analogous tetrahydropyridine derivatives are typically synthesized via:
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Hantzsch-type reactions: Cyclocondensation of β-keto esters, aldehydes, and ammonium acetate .
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Michael addition pathways: Stepwise assembly of enamine intermediates followed by cyclization .
For example, ethyl 3-oxo-4-(arylsulfanyl)butanoates have been reacted with aromatic aldehydes and ammonium acetate to yield structurally related tetrahydropyridine carboxylates . Adapting these methods could involve substituting 4-chlorobenzaldehyde as the aromatic component.
Key Synthetic Challenges
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Steric hindrance: The 4-chlorophenyl and methyl groups may slow cyclization kinetics.
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Oxidative stability: The 6-oxo group necessitates controlled reaction conditions to prevent over-oxidation to pyridine derivatives .
Physicochemical Properties
Spectral Characterization
Though experimental data for this compound remains unpublished, predicted properties based on structural analogs include:
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¹H-NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.4–2.6 ppm (methyl CH₃), and δ 4.1–4.3 ppm (ester CH₂) .
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
Solubility and Stability
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Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate.
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Storage: Recommended at 2–8°C under inert atmosphere due to potential ester hydrolysis.
| Compound Class | Target | Activity Range |
|---|---|---|
| Tetrahydropyridine esters | M. tuberculosis | MIC: 12.5–50 μg/mL |
| Piperidone derivatives | MAO-B | IC₅₀: 8–15 μM |
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